

Ethylcyclopropane (CAS 1191-96-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethylcyclopropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, spectral characteristics, and reactive nature of **ethylcyclopropane** (CAS 1191-96-4). The information is intended for professionals in research, scientific, and drug development fields, with a focus on structured data, experimental methodologies, and logical visualizations to support advanced applications.

Physicochemical Properties

Ethylcyclopropane is a colorless, flammable liquid with a distinctive odor.^[1] It is a saturated hydrocarbon characterized by a strained three-membered cyclopropane ring attached to an ethyl group.^[1] This strained ring structure is the source of its unique reactivity.^{[2][3]} It is generally insoluble in water but soluble in common organic solvents.^[1]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **ethylcyclopropane**. Data has been compiled from multiple sources, and variations in reported values are noted.

Table 1: General and Physical Properties of **Ethylcyclopropane**

Property	Value	Source(s)
CAS Number	1191-96-4	[Multiple]
Molecular Formula	C ₅ H ₁₀	[Multiple]
Molecular Weight	70.13 g/mol	[Multiple]
Appearance	Colorless liquid	[1]
Boiling Point	35.9 - 37 °C	[3][4]
91-92 °C	[5]	
Melting Point	-149.2 °C	[3][4]
-80 °C	[5]	
Density	0.772 g/cm ³ (at 20°C)	[4]
Refractive Index	1.37973 (at 18.25°C)	[5]
Vapor Pressure	508 mmHg (at 25°C)	[3]
Solubility in Water	0.24 g/L (at 25°C)	[6]

Table 2: Thermochemical Properties of **Ethylcyclopropane**

Property	Value	Source(s)
Standard Liquid Enthalpy of Combustion ($\Delta_c H^\circ_{\text{liquid}}$)	-3384 kJ/mol	[7]
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	Data available	[8]
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$)	Data available	[8]
LogP (Octanol/Water Partition Coefficient)	1.80640	[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **ethylcyclopropane**. Data is available across various common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of **ethylcyclopropane**.^[2] Due to the high symmetry of the parent cyclopropane molecule, its protons have a characteristic upfield chemical shift around 0.22 ppm.^{[8][9]} The ethyl group introduces additional signals with expected splitting patterns.

- ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and complex, upfield multiplets for the protons on the cyclopropane ring. Spectra are available for viewing in databases such as SpectraBase.^{[10][11]}
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group and the carbons of the cyclopropane ring. The cyclopropyl carbons are expected to be shielded, appearing at relatively low chemical shifts.^{[12][13]} For the parent cyclopropane, the signal appears at -2.7 ppm.^[13]

Infrared (IR) Spectroscopy

The IR spectrum of **ethylcyclopropane** provides information about its functional groups. The spectrum is characterized by C-H stretching vibrations typical for alkanes and specific vibrations associated with the cyclopropyl ring.^[14]

- C-H Stretching (Cyclopropyl Ring): ~3080 - 3040 cm⁻¹^[15]
- -CH₂- Deformation: 1480 - 1440 cm⁻¹^[15]
- -CH₂- Skeletal Vibrations: 1020 - 1000 cm⁻¹^[15] The NIST WebBook contains the gas-phase IR spectrum for this compound.^[14]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **ethylcyclopropane** results in a fragmentation pattern that can be used for its identification. The mass spectrum is available in the NIST WebBook and other databases.^{[1][13]}

Reactivity and Chemical Transformations

The primary driver of **ethylcyclopropane**'s reactivity is the significant ring strain of the cyclopropane ring.[2] This makes it susceptible to ring-opening reactions that are not observed in acyclic or larger cyclic alkanes.

- Hydrogenation: The cyclopropane ring can be opened by catalytic hydrogenation, typically under more forcing conditions than required for an alkene.
- Halogenation: Reaction with halogens can lead to ring-opened 1,3-dihalo products.[12]
- Fire Hazard: **Ethylcyclopropane** is a flammable liquid and poses a significant fire hazard when exposed to heat or flame. It can also react vigorously with oxidizing agents.[3][6]

Experimental Protocols

Synthesis of Ethylcyclopropane via Simmons-Smith Reaction

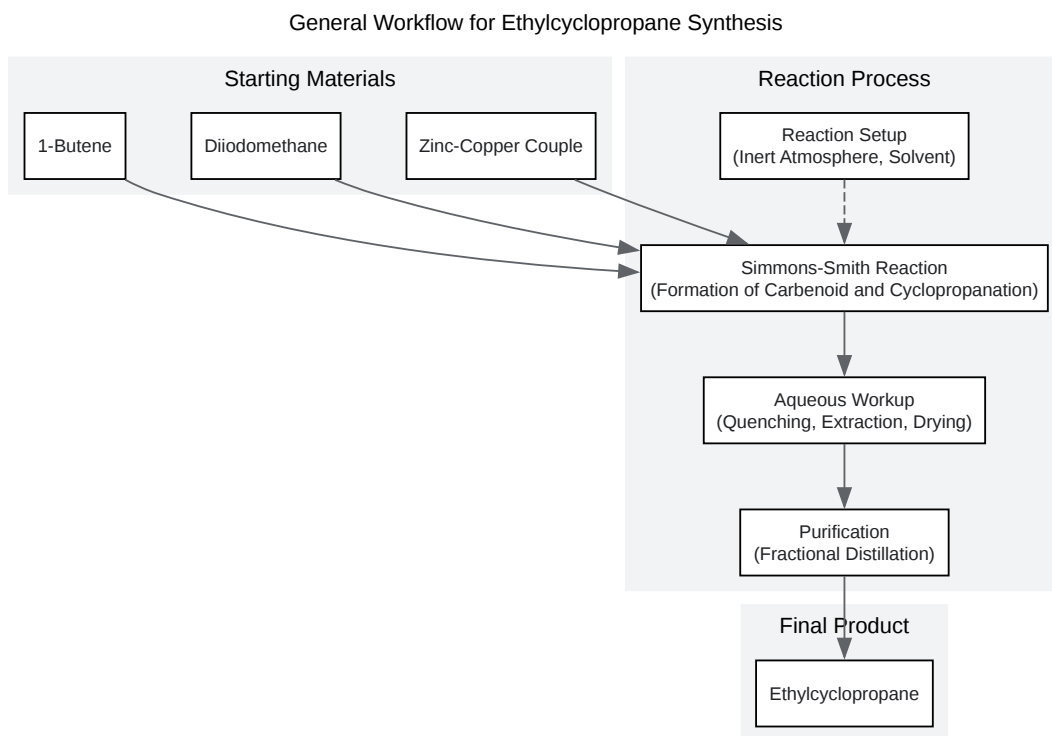
A common and effective method for the synthesis of cyclopropanes from alkenes is the Simmons-Smith reaction.[2][16] This reaction involves an organozinc carbenoid, which stereospecifically adds a methylene group to an alkene.[2] To synthesize **ethylcyclopropane**, 1-butene would be the logical starting material.

Reaction Scheme: 1-Butene + CH₂I₂ + Zn(Cu) → **Ethylcyclopropane** + ZnI₂(Cu)

Generalized Protocol:

- Preparation of the Zinc-Copper Couple: Activate zinc dust by treating it with a solution of copper(II) sulfate to create the Zn(Cu) couple. This is then washed and dried.
- Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the Zn(Cu) couple and a suitable solvent (e.g., diethyl ether).
- Reagent Addition: Add a solution of diiodomethane (CH₂I₂) in the same solvent to the flask. The formation of the organozinc reagent (iodomethylzinc iodide, ICH₂ZnI) may be initiated by gentle heating or sonication.

- Cyclopropanation: Cool the reaction mixture and add the alkene (1-butene, which may be condensed into the reaction vessel). Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by Gas Chromatography (GC).
- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO_4), and filter.
- Purification: The **ethylcyclopropane** can be purified from the solvent and any high-boiling impurities by fractional distillation.



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Caption: Workflow for **Ethylcyclopropane** Synthesis.

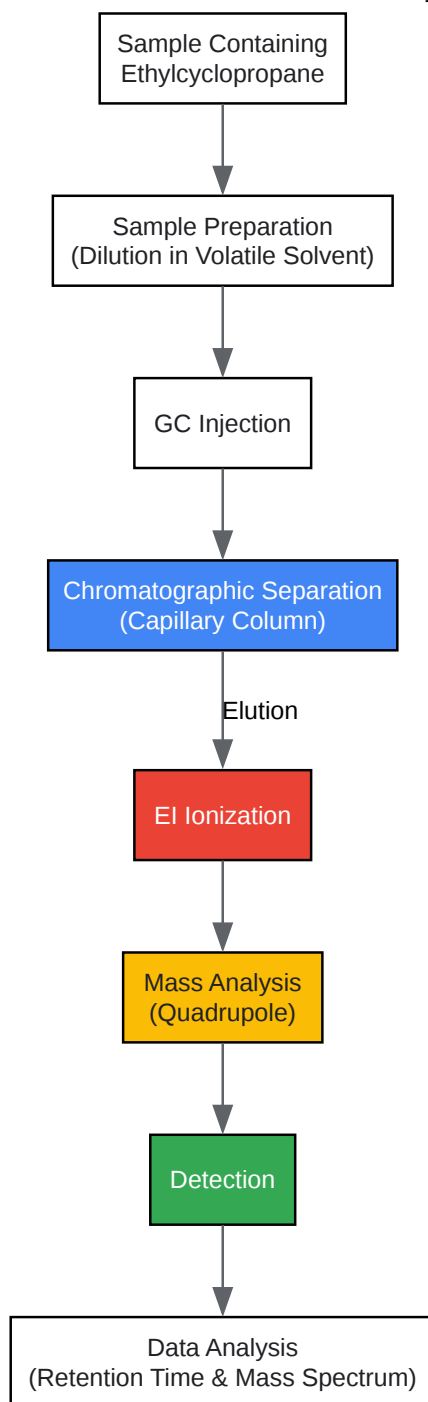
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of the volatile compound **ethylcyclopropane**, allowing for both separation from other components and positive identification.

Generalized Protocol:

- Sample Preparation: Prepare a dilute solution of the sample containing **ethylcyclopropane** in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is around 1-10 µg/mL.[\[17\]](#)
- Instrumentation:
 - Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).[\[7\]](#)
 - Injector: Split/splitless injector, typically operated at a temperature of 200-250°C.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Program: An initial low temperature (e.g., 40°C) followed by a temperature ramp (e.g., 10°C/min) to an appropriate final temperature.
 - Mass Spectrometer: Operated in Electron Ionization (EI) mode.
- Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The components will be separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer will generate a mass spectrum for the eluting **ethylcyclopropane**, which can be compared to a library spectrum for confirmation.
- Data Processing: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify the **ethylcyclopropane**.

General Workflow for GC-MS Analysis

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Caption: Workflow for GC-MS Analysis.

Safety Information

Ethylcyclopropane should be handled with appropriate safety precautions in a laboratory setting.

- Hazards: It is a volatile and flammable liquid.[5] Overexposure may cause skin and eye irritation. Inhalation may have anesthetic effects, leading to drowsiness, dizziness, and headache.
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[5] Keep away from heat, sparks, open flames, and strong oxidizing agents.
[5]

This guide is intended for informational purposes for qualified professionals and should not be used as a substitute for a comprehensive safety data sheet (SDS) or established laboratory safety protocols.

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